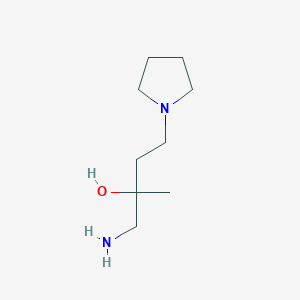
1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol is an organic compound that belongs to the class of amino alcohols It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a butanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol typically involves the reaction of 2-methyl-2-aminobutanol with pyrrolidine under specific conditions. One common method includes:
Starting Materials: 2-methyl-2-aminobutanol and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of the compound.
化学反应分析
Types of Reactions
1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.
科学研究应用
1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: This compound also features a pyrrolidine ring and is used in similar applications.
4-(Pyrrolidin-1-yl)benzonitrile: Another compound with a pyrrolidine ring, used in medicinal chemistry.
Uniqueness
1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol is unique due to its specific structure, which combines an amino alcohol with a pyrrolidine ring
生物活性
1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol (CAS: 1343786-83-3) is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant studies.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄N₂O |
| Molecular Weight | 172.27 g/mol |
| Purity | 98% |
| InChI Key | UJCRKJJBHYMHDX-UHFFFAOYNA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amino group allows for the formation of hydrogen bonds with biomolecules, while the pyrrolidine moiety contributes to hydrophobic interactions. These interactions can modulate various biochemical pathways, potentially influencing cellular functions and therapeutic outcomes .
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to this compound. For instance, research on related pyrrolidine derivatives has shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells. Compounds with structural similarities have demonstrated significant cytotoxic effects, indicating that modifications in the chemical structure can enhance or diminish biological activity .
Case Study:
In a comparative study, several pyrrolidine derivatives were synthesized and tested for their anticancer activity using an MTT assay. The results indicated that specific substitutions on the pyrrolidine ring significantly affected the viability of cancer cells, suggesting a structure-activity relationship that could be further explored for therapeutic development .
Antimicrobial Activity
The antimicrobial potential of this compound has not been extensively documented; however, related compounds have shown activity against multidrug-resistant bacterial strains. Investigations into the antimicrobial properties of similar structures have revealed varying degrees of effectiveness against Gram-positive pathogens, which could provide a basis for further exploration into the antibacterial properties of this compound .
Research Findings:
In laboratory settings, certain derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the chemical structure could lead to enhanced antimicrobial efficacy, highlighting the importance of chemical diversity in developing new antimicrobial agents .
属性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC 名称 |
1-amino-2-methyl-4-pyrrolidin-1-ylbutan-2-ol |
InChI |
InChI=1S/C9H20N2O/c1-9(12,8-10)4-7-11-5-2-3-6-11/h12H,2-8,10H2,1H3 |
InChI 键 |
UJCRKJJBHYMHDX-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN1CCCC1)(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















